Lipophilicity (XLogP3) Advantage: Chain-Length-Dependent Partitioning for Membrane and Formulation Applications
The computed octanol-water partition coefficient (XLogP3) of p-octyloxybenzyl alcohol is 4.6, representing a substantially higher lipophilicity than its shorter-chain homologs [1]. For comparison, 4-methoxybenzyl alcohol has an XLogP of 1.1, 4-ethoxybenzyl alcohol has an XLogP of 1.5 [2], and unsubstituted benzyl alcohol has an XLogP of approximately 1.1 [3]. This means that at equilibrium, p-octyloxybenzyl alcohol partitions into the organic phase approximately 3,000-fold more favorably than the methoxy or parent benzyl alcohol derivative. The trend reflects an incremental increase of approximately 0.4–0.5 logP units per additional methylene group, consistent with the expected contribution of the alkyl chain to overall hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3 / computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 4-Methoxybenzyl alcohol: XLogP = 1.1; 4-Ethoxybenzyl alcohol: XLogP = 1.5; Benzyl alcohol: XLogP ≈ 1.1 |
| Quantified Difference | ΔXLogP = +3.5 vs. 4-methoxybenzyl alcohol; ΔXLogP = +3.1 vs. 4-ethoxybenzyl alcohol; ΔXLogP = +3.5 vs. benzyl alcohol |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm (2025.09.15 release) |
Why This Matters
A logP difference of 3.5 units translates to over 3,000-fold difference in octanol-water partitioning, directly impacting membrane permeability, bioavailability of derivatives, and formulation behavior in biphasic or emulsion systems, making chain-length selection a critical procurement decision.
- [1] PubChem. p-Octyloxybenzyl alcohol. XLogP3 = 4.6 (Computed by XLogP3 3.0). https://pubchem.ncbi.nlm.nih.gov/compound/p-Octyloxybenzyl-alcohol View Source
- [2] Plantaedb.com. 4-Methoxybenzyl alcohol (XlogP 1.10); 4-Ethoxybenzyl alcohol (XlogP 1.50). https://plantaedb.com View Source
- [3] CPRiL Database, University of Freiburg. Benzyl alcohol – XLogP 1.1. https://cpi.vm.uni-freiburg.de View Source
